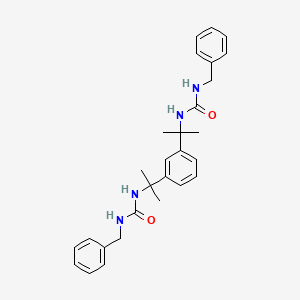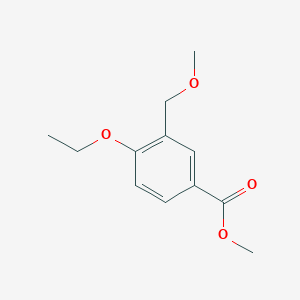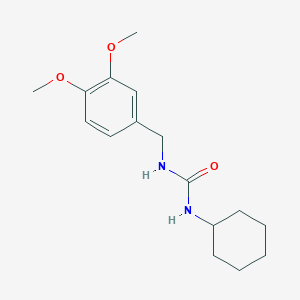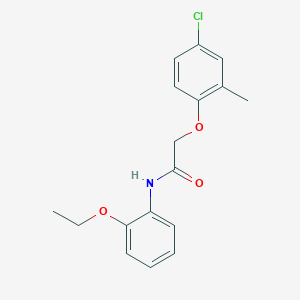![molecular formula C15H18N2O4S B5716738 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a derivative of the drug thalidomide, which was initially developed as a sedative but was later found to cause birth defects. However, PPS has shown promise in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione may act on multiple targets, including the immune system, angiogenesis, and cell proliferation. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as high-performance liquid chromatography (HPLC). 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which may limit its use in certain experiments.
将来の方向性
The potential therapeutic applications of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione are still being explored, and several future directions can be pursued. One possible direction is the development of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione in humans.
合成法
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemicals such as piperidine, sodium hydride, and phthalic anhydride. The exact synthesis method may vary depending on the desired purity and yield of the final product.
科学的研究の応用
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in various diseases. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has anti-inflammatory, anti-cancer, and immunomodulatory properties. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRONWTHHFERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5649185 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
